molecular formula C7H14ClNO B2678370 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride CAS No. 111556-21-9

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride

Cat. No.: B2678370
CAS No.: 111556-21-9
M. Wt: 163.65
InChI Key: GIEAHXNYUNRUDM-OGFXRTJISA-N
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Description

1-[(2R)-Piperidin-2-yl]ethan-1-one hydrochloride is a chiral piperidine derivative characterized by a ketone group at the ethanone position and a stereospecific (2R) configuration at the piperidine ring. This compound is commercially available as a high-purity building block for organic synthesis, with applications in medicinal chemistry and drug discovery. Its hydrochloride salt form enhances solubility and stability, making it suitable for biochemical assays and pharmaceutical development . The compound’s stereochemistry is critical for interactions with biological targets, as evidenced by the distinction between its (2R) and (2S) stereoisomers in supplier catalogs .

Properties

IUPAC Name

1-[(2R)-piperidin-2-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h7-8H,2-5H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEAHXNYUNRUDM-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Hydrogenation of Unsaturated Precursors

The compound’s synthesis often involves hydrogenation of unsaturated intermediates. For example, 5-methylene piperidines undergo catalytic hydrogenation to yield 5-methyl derivatives. This reaction is stereoselective, with substrates containing trifluoroacetyl (TFA) groups showing higher stereochemical control compared to Boc-protected analogs .

Substrate Protecting Group Diastereoselectivity (cis:trans)
5-Methylene piperidineTFA4:1
5-Methylene piperidineBoc1.5:1

Hydrogenation of Heck reaction products (e.g., 2,5-disubstituted piperidines) further expands structural diversity .

Acid-Catalyzed Hydrolysis and Cyclization

The ketone group participates in acid-mediated reactions. For instance, hydrolysis under HCl generates intermediates that cyclize to form piperidine derivatives. A notable example is the conversion of 6-oxoamino acids to 2,6-disubstituted piperidines via reductive cyclization :

  • Hydrolysis : Treatment with 6 N HCl removes protective groups and hydrolyzes nitriles to carboxylic acids.

  • Cyclization : Subsequent hydrogenation forms piperidines with stereochemical control dictated by steric hindrance .

Racemization During Workup

The stereochemical integrity of the (2R)-configuration is sensitive to basic conditions. Sodium hydroxide generated during sodium hydride quenching can deprotonate α-hydrogens, leading to racemization . Modified workups improve enantiomeric purity:

Workup Condition Enantiomeric Excess (ee)
1.5 mL H₂O per 1 mmol substrate0% (racemic)
10 mL H₂O per 1 mmol substrate94%
Phosphate buffer (pH 7)97%

Nucleophilic Substitution Reactions

The piperidine nitrogen can undergo alkylation or acylation. In one protocol, benzylamine reacts with allylic acetates via palladium-catalyzed amination to form substituted piperidines :

Example Reaction :

Allylic acetate+BenzylaminePd(0)6-Methyleneindolizidine(85% yield)\text{Allylic acetate} + \text{Benzylamine} \xrightarrow{\text{Pd(0)}} \text{6-Methyleneindolizidine} \quad (85\% \text{ yield})

Coupling Reactions

The compound’s amine group participates in peptide-like couplings. For example, HATU-mediated amidation with amino alcohols proceeds efficiently in dichloromethane/DMF :

Reagents :

  • HATU (1.5 equiv)

  • DIPEA (5 equiv)

  • (S)-1-amino-3-chloropropan-2-ol

Yield : >70% after extraction and purification .

Reductive Amination and Cyclization

Cross metathesis followed by domino reduction-cyclization converts allylglycine derivatives into cis-pipecolates. Hydrogenation achi

Scientific Research Applications

Medicinal Chemistry

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals targeting neurological disorders. Its structural similarity to other piperidine derivatives allows it to interact with multiple biological targets, making it valuable in drug development.

Key Applications :

  • Neurological Disorders : It has been investigated for potential use in treating conditions such as Alzheimer's disease and Lewy Body dementia due to its activity on muscarinic receptors .
Application Area Description
NeurologyPotential treatment for cognitive deficits
PharmacologyPrecursor for synthesizing biologically active molecules

Biological Research

The compound is utilized in studies focusing on enzyme mechanisms and receptor interactions. Its ability to modulate enzyme activity makes it a useful tool for investigating biochemical pathways.

Case Studies :

  • A study assessing the interaction of similar compounds with CB1 receptors demonstrated that variations in structure significantly affect binding affinity and biological activity .
Study Focus Findings
Enzyme MechanismsIdentified as an inhibitor/activator of specific enzymes
Receptor BindingVariations lead to different pharmacological profiles

Industrial Applications

In the industrial sector, this compound is used as a building block in the synthesis of fine chemicals. Its stability and solubility facilitate its incorporation into various manufacturing processes.

Industry Application Description
Fine ChemicalsIntermediate for producing specialized compounds

Interaction Studies

Research has shown that compounds similar to this compound exhibit varying affinities for receptors based on structural nuances, underscoring the importance of precise chemical design in drug development .

Mechanism of Action

The mechanism of action of 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Pyrrolidin-2-yl)ethan-1-one Hydrochloride

  • Structure : Replaces the piperidine ring with a five-membered pyrrolidine ring.
  • Application : Less prevalent in recent literature, indicating lower utility in current medicinal chemistry pipelines.

1-(3-Benzylpiperazin-1-yl)ethan-1-one Hydrochloride

  • Structure : Incorporates a benzyl-substituted piperazine ring instead of piperidine.
  • Key Differences : The benzyl group introduces aromaticity and bulk, which may enhance selectivity for neurotransmitter receptors (e.g., serotonin or dopamine receptors). Synthesized in high yield (94%), suggesting robust synthetic routes .
  • Application: Potential use in central nervous system (CNS) drug development due to piperazine’s prevalence in psychotropic agents.

Piperidine Derivatives with Varied Substituents

1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one Dihydrochloride

  • Structure: Features a bis-piperidine scaffold with an amino linker.
  • Key Differences : Increased complexity and basicity due to dual piperidine rings and dihydrochloride salt form. This structure may enhance binding to enzymes or receptors requiring multivalent interactions .
  • Application : Suitable for targeting protein-protein interactions or allosteric modulation.

2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone

  • Structure: Chloroethanone group attached to a dimethyl-diphenyl-substituted piperidine.
  • Key Differences : Bulky aromatic substituents improve lipophilicity, favoring blood-brain barrier penetration. The chloro group enhances electrophilicity, enabling covalent binding strategies .
  • Application : Explored in antimicrobial and anticancer agent development.

Stereochemical Variants

1-[(2S)-Piperidin-2-yl]ethan-1-one Hydrochloride

  • Structure : Stereoisomer of the target compound with (2S) configuration.
  • Key Differences : Stereochemistry impacts chiral recognition in biological systems. Supplier listings differentiate between (2R) and (2S) forms, highlighting their distinct roles in enantioselective synthesis .
  • Application : Used in asymmetric catalysis or to study stereochemical effects on drug activity.

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Applications Price (1g) Source References
1-[(2R)-Piperidin-2-yl]ethan-1-one HCl C₇H₁₄ClNO (2R)-piperidine, ethanone, HCl salt Medicinal chemistry, building block €1,281.00
1-(Pyrrolidin-2-yl)ethan-1-one HCl C₆H₁₂ClNO Pyrrolidine ring, discontinued Limited applications Discontinued
1-(3-Benzylpiperazin-1-yl)ethan-1-one HCl C₁₃H₁₈ClN₂O Benzyl-piperazine, high synthetic yield CNS drug candidates Not listed
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one diHCl C₁₂H₂₅Cl₂N₃O Bis-piperidine, dihydrochloride Protein interaction studies Pricing on request
1-[(2S)-Piperidin-2-yl]ethan-1-one HCl C₇H₁₄ClNO (2S)-stereoisomer Asymmetric synthesis Not listed

Research Findings and Trends

  • Stereochemical Impact : The (2R) configuration of the target compound is prioritized in supplier catalogs, suggesting its dominance in enantioselective applications .
  • Cost and Availability: The high cost of 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride (€1,281.00/g) reflects its specialized synthesis and chiral purity, contrasting with cheaper, non-chiral analogues .
  • Biological Relevance: Piperidine derivatives with ethanone groups are frequently explored for antimicrobial and CNS activities, though direct data on the target compound’s efficacy remains sparse .

Biological Activity

1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride, also known as 1-(piperidin-2-yl)ethanone hydrochloride, is an organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight: 163.65 g/mol
  • Appearance: White to off-white powder
  • Solubility: Soluble in water and various organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of neurotransmitter systems and other physiological processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular functions.
  • Receptor Binding: It interacts with various receptors in the central nervous system, influencing neurotransmitter release and uptake.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Analgesic Properties:
    • Exhibits pain-relieving effects, potentially useful in the management of pain conditions.
  • Antidepressant Effects:
    • Influences neurotransmitter systems, showing promise in treating mood disorders.
  • Cognitive Enhancement:
    • Preliminary studies suggest it may enhance cognitive functions, making it a candidate for further investigation in neurodegenerative diseases.
  • Antimicrobial Activity:
    • Similar compounds have demonstrated antibacterial properties, suggesting potential for this compound in treating infections .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

StudyFocusFindings
Analgesic ActivityDemonstrated significant pain relief in animal models.
Antidepressant EffectsShowed modulation of serotonin and norepinephrine levels in vitro.
Antimicrobial ActivityExhibited MIC values comparable to established antibiotics against certain bacterial strains.

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives:

CompoundStructureBiological Activity
1-(4-(Ethylamino)piperidin-1-yl)ethanone hydrochlorideStructureAnalgesic and antidepressant properties
1-(Phenyl-piperidin-2-yl)ethanone hydrochlorideStructureAntimicrobial activity

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the structural integrity and purity of 1-[(2R)-piperidin-2-yl]ethan-1-one hydrochloride?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to confirm stereochemistry and crystal packing .

  • Spectroscopy : Combine 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to validate the piperidine ring conformation and ketone functionality. Mass spectrometry (HRMS) ensures molecular weight accuracy.

  • HPLC-PDA : Employ reverse-phase chromatography with UV detection (e.g., 210–260 nm) to assess purity (>95%) and detect impurities .

    • Data Table :
ParameterTechniqueTarget Specification
PurityHPLC-PDA≥95%
StereochemistryX-ray (SHELXL)R-configuration at C2
Molecular WeightHRMS239.8 (C13_{13}H17_{17}NO·HCl)

Q. How should researchers handle safety risks associated with this compound during laboratory experiments?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Consult SDS Section 4 for detailed protocols .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

  • Methodological Answer :

  • Assay Standardization : Compare studies using identical receptor-binding assays (e.g., cholinergic activity via acetylcholinesterase inhibition assays) .

  • Meta-Analysis : Adjust for variables like enantiomeric purity (e.g., R-configuration vs. racemic mixtures) and solvent effects (DMSO vs. saline) .

  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins and validate experimental discrepancies .

    • Data Table :
StudyReported IC50_{50} (nM)Assay TypeSolvent
A (2023)120 ± 15RadioligandDMSO/PBS
B (2024)250 ± 30FluorometricSaline

Q. What strategies optimize stereochemical purity during asymmetric synthesis of the (2R)-piperidin-2-yl moiety?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

  • Catalytic Asymmetric Synthesis : Use palladium-catalyzed hydrogenation with (R)-BINAP ligands to favor the R-configuration .

  • Dynamic Kinetic Resolution : Apply enzymes (e.g., lipases) in tandem with racemization catalysts to enhance enantiomeric excess (ee >98%) .

    • Data Table :
MethodCatalyst/Agentee AchievedYield (%)
Palladium-BINAPPd(OAc)2_295% R82
Enzymatic ResolutionCandida antarctica98% R75

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile, DMF) for slow evaporation at 4°C to grow single crystals .
  • Additive Engineering : Introduce co-crystallization agents (e.g., crown ethers) to stabilize the piperidine ring conformation.
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refine with SHELXL-2018/3 .

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